molecular formula C17H17N3O3 B3828695 4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide

4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide

Cat. No.: B3828695
M. Wt: 311.33 g/mol
InChI Key: REDAXKHWQYBAMB-AQTBWJFISA-N
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Description

4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a phenyl group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide typically involves the condensation of 4-nitrobenzoic acid with an appropriate amine under specific conditions. One common method involves the use of catalysts such as tetrabutoxytitanium and boric acid, with the addition of PEG-400 to enhance catalytic activity . The reaction is carried out in a polar solvent like trichlorobenzene or a mixture of trichlorobenzene and o-xylene, at temperatures ranging from 160 to 185°C .

Industrial Production Methods

Industrial production of benzamides, including this compound, often employs green chemistry approaches. These methods include the use of ionic liquids as catalysts and solvents, which provide a more environmentally friendly and efficient synthesis route . Ultrasonic irradiation is also used to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The imine linkage can be reduced to an amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as hydroxide ions for substitution reactions .

Major Products Formed

The major products formed from these reactions include 4-amino-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide and various substituted derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide involves its interaction with specific molecular targets. The nitro group and imine linkage play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its observed effects . The exact molecular pathways involved are still under investigation.

Properties

IUPAC Name

4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-13(7-8-14-5-3-2-4-6-14)18-19-17(21)15-9-11-16(12-10-15)20(22)23/h2-6,9-12H,7-8H2,1H3,(H,19,21)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDAXKHWQYBAMB-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide
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4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide
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4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide
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4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide
Reactant of Route 5
4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide
Reactant of Route 6
4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide

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